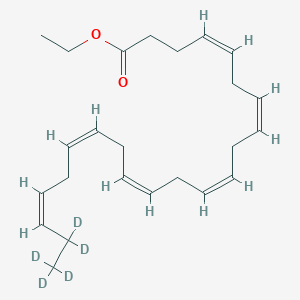

Docosahexaenoic acid ethyl ester-d5-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H36O2 |

|---|---|

Peso molecular |

361.6 g/mol |

Nombre IUPAC |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 |

Clave InChI |

ITNKVODZACVXDS-GVBMUUOISA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Docosahexaenoic Acid Ethyl Ester-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Docosahexaenoic acid ethyl ester-d5 (DHA-EE-d5), a deuterated analog of docosahexaenoic acid ethyl ester. It is intended to serve as a technical resource, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on its use as an internal standard in quantitative analysis. This document also delves into the relevant biological signaling pathways of DHA and provides exemplary experimental protocols for its quantification in biological matrices.

Core Properties of Docosahexaenoic Acid Ethyl Ester-d5

Docosahexaenoic acid ethyl ester-d5 is a stable isotope-labeled form of DHA ethyl ester, where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered DHA ethyl ester.[1]

Physicochemical Properties

The key physicochemical properties of Docosahexaenoic acid ethyl ester-d5 are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₁D₅O₂ | |

| Molecular Weight | 361.6 g/mol | |

| CAS Number | 2692624-15-8 | |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, ethyl ester-d₅ | |

| Synonyms | DHA ethyl ester-d5, Cervonic Acid ethyl ester-d5 | |

| Purity (Isotopic) | ≥98% deuterated forms (d₁-d₅) | [2] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol (B145695): 500 mg/ml, PBS (pH 7.2): 0.15 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 2 years at -20°C | [3] |

Isotopic Purity and its Importance

The isotopic purity of a deuterated internal standard is a critical parameter for accurate quantification.[2] High isotopic purity (typically ≥98%) ensures minimal contribution from the unlabeled analyte to the internal standard's mass channel, which is particularly important at the lower limit of quantification.[2] The isotopic distribution of DHA-EE-d5 should be verified using high-resolution mass spectrometry to confirm the enrichment of the d5 species and the low abundance of the d0 isotopologue.[4]

Synthesis of Docosahexaenoic Acid Ethyl Ester-d5

The synthesis of deuterated long-chain fatty acid ethyl esters like DHA-EE-d5 typically involves the esterification of the corresponding deuterated fatty acid. A general, multi-step synthetic approach is outlined below. This process can be adapted from methods described for the synthesis of fatty acid ethyl esters and the deuteration of unsaturated fatty acids.[5][6][7]

Conceptual Synthesis Workflow

Detailed Experimental Protocol for Synthesis

Materials and Reagents:

-

Docosahexaenoic Acid (DHA)

-

Deuterium gas (D₂)

-

Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride)

-

Anhydrous, deuterated ethanol (Ethanol-d6)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) (HPLC grade)

Procedure:

-

Deuteration of Docosahexaenoic Acid:

-

Dissolve DHA and a catalytic amount of Wilkinson's catalyst in an anhydrous solvent in a high-pressure reaction vessel.

-

Purge the vessel with an inert gas (e.g., argon) and then introduce deuterium gas to the desired pressure.

-

Heat the reaction mixture with stirring for a specified time to facilitate the isotope exchange at the ethylenic protons. The reaction conditions (temperature, pressure, and time) need to be carefully optimized to achieve the desired level of deuteration without significant reduction of the double bonds.

-

After the reaction, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude DHA-d5.

-

-

Esterification to Ethyl Ester-d5:

-

Dissolve the crude DHA-d5 in an excess of anhydrous ethanol-d6.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours to drive the esterification to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., hexane or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude DHA-EE-d5.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure Docosahexaenoic acid ethyl ester-d5.

-

Confirm the purity and identity of the final product by NMR and high-resolution mass spectrometry.

-

Experimental Protocols for Quantification

Docosahexaenoic acid ethyl ester-d5 is primarily used as an internal standard for the accurate quantification of DHA ethyl ester in biological samples using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

General Workflow for Sample Analysis

Sample Preparation Protocols

3.2.1. Plasma Sample Preparation for LC-MS/MS Analysis [9][10][11]

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To a 100 µL aliquot of plasma, add a known amount of DHA-EE-d5 solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).

-

Protein Precipitation and Lipid Extraction:

-

Add 400 µL of ice-cold methanol (B129727) to the plasma sample.

-

Vortex for 30 seconds to precipitate proteins.

-

Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.

-

Add 200 µL of water to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collect Supernatant: Carefully collect the upper organic layer containing the lipids.

-

Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of acetonitrile/isopropanol, 1:1 v/v).

3.2.2. Tissue Sample Preparation for GC-MS Analysis [1][12][13]

-

Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer (e.g., PBS) on ice.

-

Spike with Internal Standard: Add a known amount of DHA-EE-d5 solution to the tissue homogenate.

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Collect Lower Phase: Carefully collect the lower organic phase containing the lipids.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under nitrogen.

-

Add 1 mL of 1.25 M methanolic HCl.

-

Heat at 85°C for 1 hour.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

-

Analyze Upper Phase: The upper hexane layer containing the FAMEs (including the deuterated standard) is ready for GC-MS analysis.

Signaling Pathways of DHA

Docosahexaenoic acid (DHA) and its derivatives play crucial roles in various cellular processes, primarily through the modulation of key signaling pathways. Understanding these pathways is vital for researchers in drug development and nutritional science.

Anti-inflammatory Signaling Pathway

DHA exerts potent anti-inflammatory effects by modulating the NF-κB and PPARγ signaling pathways.[14]

Anabolic Signaling in Muscle Cells

Both EPA and DHA have been shown to influence protein synthesis in skeletal muscle cells through the mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use and effects of Docosahexaenoic acid ethyl ester and its deuterated analog.

Analytical Method Parameters

| Parameter | Value | Method | Reference |

| Linearity Range (EPA-EE) | 1.00 - 1000 ng/mL | LC-MS/MS | [15] |

| Linearity Range (DHA-EE) | 2.50 - 2500 ng/mL | LC-MS/MS | [15] |

| Recovery (EPA-EE) | 90.8% - 93.6% | GC-FID | [16][17] |

| Recovery (DHA-EE) | 92.7% - 95.2% | GC-FID | [16][17] |

| Limit of Quantification (LOQ) | 2 mg/g | GC-FID | [16][17] |

In Vivo Study Data (Dose-Response in Mice)[18]

| Treatment Group | Diet Concentration | Time to Maze Exit (seconds, Trial 1) | Blind Alley Entries (Trial 1) | Time to Maze Exit (seconds, Trial 3) | Blind Alley Entries (Trial 3) |

| Control | 0% DHA-EE | 35.2 ± 4.1 | 10.5 ± 1.2 | 28.1 ± 3.5 | 8.2 ± 1.0 |

| DHA-EE 0.5% | 0.5% | 28.5 ± 3.8 | 8.9 ± 1.1 | 25.4 ± 3.1 | 7.5 ± 0.9 |

| DHA-EE 1% | 1% | 27.1 ± 3.5 | 8.2 ± 1.0 | 23.9 ± 2.9 | 7.1 ± 0.8 |

| DHA-EE 2% | 2% | 25.8 ± 3.2 | 7.5 ± 0.9 | 21.3 ± 2.5 | 6.3 ± 0.7 |

| *p < 0.05 compared to the control group. Data are presented as mean ± SEM. |

Clinical Study Data (Human Pharmacokinetics)[19]

| Parameter | EPA-EE (4g dose) | DHA-EE (4g dose) |

| Cmax (mcg.hr/ml) | 2594 - 2636 | 1945 - 1992 |

| AUC (mcg.hr/ml) | 2201 - 2594 | 790 - 1992 |

Conclusion

Docosahexaenoic acid ethyl ester-d5 is an indispensable tool for researchers in the fields of lipidomics, pharmacology, and clinical diagnostics. Its utility as an internal standard enables the accurate and precise quantification of DHA ethyl ester, a compound of significant biological and therapeutic interest. This guide has provided a detailed overview of its properties, synthesis, and analytical applications, along with insights into the biological pathways modulated by its non-deuterated counterpart. The provided experimental protocols and data summaries serve as a valuable resource for designing and executing robust scientific investigations.

References

- 1. jfda-online.com [jfda-online.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. TWI723216B - A method for preparation of fatty acid ethyl ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Immunosenescence and inflammaging: Mechanisms and modulation through diet and lifestyle [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. jfda-online.com [jfda-online.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Docosahexaenoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated docosahexaenoic acid (DHA) ethyl ester, a critical tool in lipidomics and pharmaceutical research for mitigating oxidative stress. The document details the prevalent chemical synthesis method involving ruthenium-catalyzed deuteration, along with enzymatic and potential biosynthetic approaches. Detailed experimental protocols, quantitative data on reaction outcomes, and analytical characterization techniques are presented. Furthermore, the guide visualizes the mechanism of action of deuterated DHA in preventing lipid peroxidation and outlines the complete synthetic and analytical workflow.

Introduction

Docosahexaenoic acid (DHA, 22:6n-3) is a vital omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina. Its numerous double bonds make it particularly susceptible to oxidation by reactive oxygen species (ROS), initiating a damaging chain reaction known as lipid peroxidation.[1][2] This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and retinal diseases.[3][4]

Site-specific isotope reinforcement of DHA, by replacing hydrogen atoms with deuterium (B1214612) at the oxidation-prone bis-allylic positions, significantly slows down the rate of lipid peroxidation due to the kinetic isotope effect.[3][5] The resulting deuterated DHA (D-DHA) is a powerful research tool and a promising therapeutic agent. This guide focuses on the synthesis of the ethyl ester of D-DHA, a common form used in preclinical studies.

Synthesis Methodologies

The synthesis of deuterated DHA ethyl ester can be broadly categorized into chemical, enzymatic, and biosynthetic methods.

Chemical Synthesis: Ruthenium-Catalyzed Deuteration

The most established method for the site-selective deuteration of PUFAs is through catalysis with a ruthenium complex. This method effectively exchanges the hydrogen atoms at the bis-allylic positions with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Ruthenium-Catalyzed Deuteration of DHA Ethyl Ester

This protocol is a composite based on literature descriptions of Ru-catalyzed deuteration of PUFAs.[6]

Materials:

-

Docosahexaenoic acid (DHA) ethyl ester

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene (B1678584) dichloride dimer)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ethanol-d₁ (C₂H₅OD)

-

Inert gas (Argon or Nitrogen)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve DHA ethyl ester in a minimal amount of a suitable solvent like ethanol-d₁.

-

Catalyst and Deuterium Source: Add the ruthenium catalyst (typically 1-5 mol%) to the solution. Subsequently, add a significant excess of deuterium oxide (D₂O), which serves as the deuterium source.

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C. The reaction time can vary from 24 to 72 hours, depending on the desired level of deuteration.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the organic phase with a non-polar solvent like hexane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated DHA ethyl ester.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient to yield the pure deuterated DHA ethyl ester.[7]

Enzymatic Synthesis

Enzymatic methods offer a milder and potentially more selective alternative to chemical synthesis. Lipases are commonly used to catalyze the esterification of fatty acids. While specific protocols for deuterated DHA are not abundant, the principles of enzymatic esterification of PUFAs are well-established.[8][9][10] This can be a two-step process starting from deuterated DHA (acid form) or a one-step transesterification.

Experimental Protocol: Lipase-Catalyzed Esterification of Deuterated DHA

Materials:

-

Deuterated Docosahexaenoic Acid (D-DHA)

-

Ethanol (B145695) (anhydrous)

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Molecular sieves (3Å)

-

Organic solvent (e.g., hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-DHA and a molar excess of ethanol in hexane.

-

Enzyme and Dehydrating Agent: Add the immobilized lipase and activated molecular sieves to the reaction mixture. The molecular sieves remove the water produced during the reaction, driving the equilibrium towards ester formation.

-

Reaction Conditions: Incubate the mixture with shaking at a controlled temperature (typically 40-60°C) for 24-72 hours.

-

Enzyme Removal: Filter the reaction mixture to remove the immobilized lipase and molecular sieves.

-

Purification: Wash the filtrate with water to remove any remaining ethanol and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the deuterated DHA ethyl ester. Further purification can be achieved by column chromatography if necessary.

Biosynthetic Approaches (Future Perspective)

The production of deuterated PUFAs in engineered microorganisms is a promising but still developing field. Metabolic engineering strategies in oleaginous microbes like yeast or microalgae could potentially be harnessed to produce D-DHA.[11][12][13][14] This would involve culturing the microorganisms in a deuterium-enriched medium and expressing the necessary desaturase and elongase enzymes for DHA synthesis. While no established protocols exist for deuterated DHA biosynthesis, the general workflow would involve:

-

Strain Engineering: Introducing and optimizing the expression of genes for the DHA biosynthesis pathway in a suitable microbial host.

-

Deuterated Media Formulation: Cultivating the engineered strain in a medium where a significant portion of the water is replaced with D₂O.

-

Fermentation: Running the fermentation under controlled conditions to maximize biomass and lipid production.

-

Lipid Extraction and Esterification: Extracting the total lipids from the microbial biomass and subsequently transesterifying the fatty acids to their ethyl esters.

-

Purification: Purifying the deuterated DHA ethyl ester from the mixture of fatty acid ethyl esters.

Quantitative Data

The ruthenium-catalyzed deuteration typically results in a distribution of isotopologues. The following table summarizes representative data for the isotopic distribution and purity.

| Parameter | Value | Reference |

| Major Isotopologue | D₁₀-DHA | [6] |

| Isotopologue Distribution | Gaussian-like envelope (D₇ to D₁₂) | [6] |

| D₁₀-DHA Abundance | ~40% | [6] |

| Deuterium Incorporation at Bis-allylic Positions | >95% | [6] |

| Enzymatic Esterification Yield (non-deuterated DHA) | 88-94% | [8] |

| Purity after Column Chromatography | >95% | [7] |

Experimental Workflows and Signaling Pathways

Synthetic and Analytical Workflow

The overall process from starting materials to the final, characterized product can be visualized as a streamlined workflow.

Mechanism of Action: Inhibition of Lipid Peroxidation

Deuterated DHA interrupts the lipid peroxidation chain reaction at the initiation step. The increased bond strength of C-D versus C-H at the bis-allylic positions makes hydrogen (or deuterium) abstraction by ROS significantly less favorable.

Analytical Characterization

The synthesized deuterated DHA ethyl ester must be thoroughly characterized to determine its purity, the extent of deuterium incorporation, and the distribution of isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the chemical purity of the final product and to determine the overall deuterium incorporation by analyzing the mass shift compared to the non-deuterated standard.[15][16][17]

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for analyzing the distribution of different deuterated isotopologues (e.g., D₉, D₁₀, D₁₁, etc.) in the final product.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the position of deuterium incorporation by observing the disappearance or change in the signals corresponding to the bis-allylic protons and carbons.[18]

Conclusion

The synthesis of deuterated docosahexaenoic acid ethyl ester, primarily through ruthenium-catalyzed deuteration, provides a vital tool for studying and potentially treating diseases associated with oxidative stress. This guide has outlined the key synthetic methodologies, provided representative experimental protocols and quantitative data, and visualized the underlying mechanism of action and experimental workflows. As research in this field progresses, the development of more efficient and scalable synthesis methods, including enzymatic and biosynthetic routes, will be crucial for advancing the therapeutic potential of deuterated PUFAs.

References

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic engineering of microorganisms to produce omega-3 very long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. jfda-online.com [jfda-online.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Docosahexaenoic Acid Ethyl Ester-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with Docosahexaenoic Acid Ethyl Ester-d5 (DHA-d5 Ethyl Ester), a critical internal standard for quantitative analysis.

Compound Information

Docosahexaenoic acid ethyl ester-d5 is a deuterated form of docosahexaenoic acid ethyl ester.[1] It is primarily intended for use as an internal standard for the quantification of docosahexaenoic acid ethyl ester in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the endogenous, unlabeled analyte.

Chemical and Physical Properties

| Parameter | Value | Source |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid, ethyl ester | [2] |

| CAS Number | 159146-01-7 | [1][2] |

| Molecular Formula | C₂₄H₃₁D₅O₂ | [2][3] |

| Formula Weight | 361.6 g/mol | [2][3] |

| Purity | ≥99% deuterated forms (d1-d5) | [2][3] |

| Formulation | A solution in ethanol | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 2 years | [2] |

Solubility Data

| Solvent | Concentration | Source |

| DMF | 100 mg/ml | [2][3] |

| DMSO | 100 mg/ml | [2][3] |

| Ethanol | 500 mg/ml | [2][3] |

| PBS (pH 7.2) | 0.15 mg/ml | [2][3] |

Experimental Protocols

While specific, detailed experimental protocols are often lot-specific and proprietary to the manufacturer, this section outlines the general methodologies for the use of DHA-d5 ethyl ester as an internal standard in a typical quantitative LC-MS workflow.

General Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for using Docosahexaenoic Acid Ethyl Ester-d5 as an internal standard in a quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using an internal standard.

Preparation of Standard Solutions

-

Stock Solution: Prepare a stock solution of DHA-d5 ethyl ester in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.

Sample Preparation

A common method for extracting lipids like DHA ethyl ester from biological matrices is liquid-liquid extraction.

-

Spiking: Add a known amount of the DHA-d5 ethyl ester internal standard working solution to the biological sample, calibration standards, and quality control samples.

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., hexane/isopropanol).

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following are general conditions and would require optimization for specific instrumentation and matrices.

-

Chromatographic Column: A C18 reverse-phase column is typically used for the separation of fatty acid ethyl esters.

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (DHA ethyl ester) and the internal standard (DHA-d5 ethyl ester) are monitored.

Data Analysis and Interpretation

The primary purpose of the internal standard is to correct for variability in sample preparation and instrument response.

Logical Relationship in Quantification

The following diagram illustrates the logical relationship for calculating the analyte concentration using the internal standard.

References

A Technical Guide to the Physical Characteristics of DHA-EE-d5

This guide provides an in-depth overview of the physical and chemical properties of Docosahexaenoic Acid ethyl ester-d5 (DHA-EE-d5), a deuterated analog of DHA ethyl ester. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods.

Chemical Identity and Physical Properties

DHA-EE-d5 is a stable, isotopically labeled form of DHA ethyl ester, which is a key omega-3 fatty acid derivative. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Table 1: Chemical Identifiers and Molecular Properties of DHA-EE-d5

| Property | Value | Reference |

| Chemical Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, ethyl ester-d5 | [1] |

| Synonyms | DHA ethyl ester-d5, Cervonic Acid ethyl ester-d5, C22:6 n-3 ethyl ester-d5 | [1] |

| CAS Number | 2692624-15-8 | [1] |

| Molecular Formula | C₂₄H₃₁D₅O₂ | [1][2] |

| Molecular Weight | 361.6 g/mol | [1][3] |

| Purity | ≥99% deuterated forms (d1-d5) | [1] |

| Formulation | Typically supplied as a solution in ethanol (B145695) (e.g., 1 mg/ml) | [1] |

Table 2: Physical and Chemical Characteristics of DHA-EE-d5

| Property | Value | Reference |

| Appearance | Oily liquid | [4] |

| Storage Temperature | -20°C | [1][5] |

| Stability | ≥ 2 years at -20°C | [1][5] |

| Shipping Conditions | Wet ice in continental US; may vary elsewhere | [1] |

Solubility

The solubility of DHA-EE-d5 is a critical parameter for its use in various experimental settings. It is highly soluble in organic solvents and has limited solubility in aqueous solutions.

Table 3: Solubility of DHA-EE-d5

| Solvent | Solubility | Reference |

| Ethanol | ~500 mg/ml | [1][6] |

| Dimethylformamide (DMF) | ~100 mg/ml | [1][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~100 mg/ml | [1][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.15 mg/ml | [1][6] |

Experimental Protocols

DHA-EE-d5 is primarily used as an internal standard for the quantification of DHA ethyl ester by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The following provides a generalized methodology for its application.

Sample Preparation

-

Extraction: Lipids, including DHA ethyl ester and the internal standard, are extracted from the biological matrix (e.g., plasma, tissue homogenate, cell lysate) using a suitable organic solvent system, such as a Folch extraction (chloroform:methanol) or a Bligh-Dyer extraction.

-

Internal Standard Spiking: A known amount of DHA-EE-d5 is added to the sample prior to extraction to account for sample loss during preparation and for variations in instrument response.

-

Derivatization (for GC-MS): For GC-MS analysis, the fatty acid ethyl esters may be analyzed directly. Alternatively, if analyzing the free acid form, derivatization to a more volatile ester (e.g., methyl ester) is necessary. This is typically achieved by hydrolysis of the ethyl ester followed by esterification using a reagent like boron trifluoride in methanol[7].

Chromatographic and Mass Spectrometric Analysis

The following workflows outline typical procedures for the analysis of DHA ethyl ester using DHA-EE-d5 as an internal standard.

Caption: Workflow for LC-MS/MS quantification of DHA ethyl ester using DHA-EE-d5.

Table 4: Example LC-MS/MS Parameters for DHA-d5 Analysis

| Parameter | Value | Reference |

| Mobile Phase | 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium (B1175870) acetate | [8] |

| Flow Rate | 0.3 mL/min | [8] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [8] |

| MS/MS Transitions | m/z 332.1 -> 228.3 / 234.2 (for DHA-d5) | [8] |

Table 5: Example GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Value | Reference |

| Column | DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | [7] |

| Carrier Gas | Helium | [7] |

| Injector Mode | Split | [7] |

| Temperature Program | Initial 80°C, ramp to 250°C, then to 280°C | [7] |

| Detector | Mass Spectrometer in Electron-Impact (EI) mode | [7] |

Stability and Storage

Proper storage is crucial to maintain the integrity of DHA-EE-d5, which, like its non-deuterated counterpart, is a polyunsaturated fatty acid susceptible to oxidation.

-

Storage: Store at -20°C in a tightly sealed container, protected from light and air[1][5].

-

Handling: For preparing solutions, it is recommended to evaporate the solvent under a gentle stream of nitrogen and immediately add the solvent of choice[6]. Aqueous solutions are not recommended for storage for more than one day[6]. Studies have shown that DHA ethyl esters are prone to oxidation, and their stability can be influenced by storage conditions and the presence of antioxidants[9][10].

Application in Research

The primary application of DHA-EE-d5 is as an internal standard in studies investigating the pharmacokinetics, metabolism, and cellular uptake of DHA and its ethyl ester. For instance, it has been used to assess the uptake of DHA into microglia, which is crucial for its neuroprotective effects[8]. The use of a stable isotope-labeled internal standard like DHA-EE-d5 is essential for accurate quantification in complex biological matrices where endogenous levels of the analyte are present[8].

The following diagram illustrates the logical relationship in its application for quantitative analysis.

Caption: Logical relationship in quantitative analysis using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. mybiosource.com [mybiosource.com]

- 4. acs.org [acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative stability of DHA phenolic ester - Research - Institut Pasteur [research.pasteur.fr]

- 10. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Docosahexaenoic Acid Ethyl Ester-d5: Application as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Docosahexaenoic acid ethyl ester-d5 (DHA-EE-d5), a deuterated analog of Docosahexaenoic acid ethyl ester. Its primary application is as a high-fidelity internal standard for the precise quantification of DHA and its ethyl ester in various biological matrices using mass spectrometry-based techniques. This document outlines the commercial availability and technical specifications of DHA-EE-d5, details a comprehensive experimental protocol for its use in LC-MS/MS analysis, and illustrates the analytical workflow.

Commercial Availability and Technical Specifications

Docosahexaenoic acid ethyl ester-d5 is available from several reputable chemical suppliers. The technical specifications may vary slightly between suppliers, but generally adhere to the characteristics outlined below. It is crucial to refer to the Certificate of Analysis provided by the specific supplier for lot-specific data.[1][2]

Table 1: Technical Data for Commercial Docosahexaenoic Acid Ethyl Ester-d5

| Parameter | Typical Specification | Suppliers |

| Synonyms | DHA ethyl ester-d5, Cervonic Acid ethyl ester-d5, 4,7,10,13,16,19-Docosahexaenoic Acid ethyl ester-d5 | Cayman Chemical, Santa Cruz Biotechnology, MedchemExpress, Veeprho |

| CAS Number | 2692624-15-8 | Cayman Chemical, Veeprho, Clearsynth |

| Molecular Formula | C₂₄H₃₁D₅O₂ | Cayman Chemical, Santa Cruz Biotechnology |

| Molecular Weight | ~361.6 g/mol | Cayman Chemical |

| Isotopic Purity | ≥98% deuterated forms (d1-d5) | Cayman Chemical, Eurisotop |

| Chemical Purity | ≥95% | Eurisotop |

| Formulation | Typically supplied as a solution in ethanol (B145695) (e.g., 1 mg/mL) or as a neat oil. | Cayman Chemical, Santa Cruz Biotechnology |

Table 2: Solubility of Docosahexaenoic Acid Ethyl Ester-d5

| Solvent | Solubility | Supplier Data |

| Ethanol | ≥ 500 mg/mL | Cayman Chemical |

| DMSO | ≥ 100 mg/mL | Cayman Chemical |

| DMF | ≥ 100 mg/mL | Cayman Chemical |

| PBS (pH 7.2) | ~0.15 mg/mL | Cayman Chemical |

Application in Quantitative Analysis

The structural similarity and mass difference between DHA-EE-d5 and its non-deuterated counterpart make it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response in mass spectrometry.[3] It is particularly valuable in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3]

Experimental Protocol: Quantification of Total Docosahexaenoic Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of total docosahexaenoic acid in human plasma, employing Docosahexaenoic acid ethyl ester-d5 as an internal standard. The procedure involves lipid extraction, alkaline hydrolysis to release DHA from its esterified forms, and subsequent analysis by LC-MS/MS.

Materials:

-

Human plasma samples

-

Docosahexaenoic acid ethyl ester-d5 (in ethanol)

-

Docosahexaenoic acid (for calibration standards)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Potassium hydroxide (B78521) (KOH)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Preparation of Internal Standard Working Solution:

-

Prepare a working solution of Docosahexaenoic acid ethyl ester-d5 at a concentration of 1 µg/mL in methanol.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of Docosahexaenoic acid in methanol.

-

Perform serial dilutions of the stock solution with 80% methanol to create a series of calibration standards with concentrations ranging from 0.01 µg/mL to 10 µg/mL.

-

Add the internal standard working solution to each calibration standard to achieve a final concentration of 0.1 µg/mL.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 1 µg/mL Docosahexaenoic acid ethyl ester-d5 internal standard working solution.

-

For lipid extraction, add 1 mL of a hexane/isopropanol (3:2, v/v) mixture.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -20°C for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

-

Alkaline Hydrolysis (for total DHA measurement):

-

To the extracted lipid supernatant, add 100 µL of 0.3 M KOH in 80% methanol.

-

Incubate the mixture at 80°C for 30 minutes to hydrolyze the fatty acid esters.

-

Allow the samples to cool to room temperature.

-

-

Final Sample Preparation for LC-MS/MS:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 2 mM ammonium acetate and 0.1% formic acid).

-

Vortex and transfer the solution to an LC autosampler vial.

-

LC-MS/MS Analysis:

-

LC System: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from 60% B to 95% B over several minutes is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended.

-

MRM Transitions:

-

Docosahexaenoic acid: Monitor the transition from the precursor ion (m/z 327.2) to a characteristic product ion.

-

Docosahexaenoic acid-d5 (from hydrolyzed internal standard): Monitor the transition from the precursor ion (m/z 332.2) to a characteristic product ion.

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the DHA analyte to the peak area of the DHA-d5 internal standard against the concentration of the calibration standards.

-

Quantify the amount of DHA in the plasma samples by interpolating the peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the key stages of the analytical workflow for the quantification of docosahexaenoic acid in a biological sample using Docosahexaenoic acid ethyl ester-d5 as an internal standard.

References

applications of stable isotope labeled DHA

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Docosahexaenoic Acid (DHA)

Introduction

Docosahexaenoic acid (DHA, C22:6 n-3) is a critical omega-3 polyunsaturated fatty acid, highly concentrated in the brain and retina, where it plays a vital role in neuronal development, synaptic function, and inflammation regulation[1]. The human body's ability to synthesize DHA from its precursor, alpha-linolenic acid (ALA), is limited, making dietary intake essential[1]. Understanding the precise mechanisms of DHA's absorption, distribution, metabolism, and excretion (ADME) is paramount for developing nutritional strategies and pharmaceutical interventions. Stable isotope-labeled DHA, where certain atoms are replaced by their heavier, non-radioactive isotopes (e.g., Carbon-13 or Deuterium), has become an indispensable tool in lipidomics research. These tracers behave almost identically to their unlabeled counterparts in biological systems but are distinguishable by mass spectrometry, allowing for precise tracking and quantification[2][3].

This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled DHA for researchers, scientists, and drug development professionals. It details its use in pharmacokinetic studies, metabolic flux analysis, and as an internal standard for quantification, supported by experimental protocols, quantitative data, and pathway visualizations.

Core Applications of Stable Isotope-Labeled DHA

The use of stable isotope tracers has revolutionized the study of fatty acid metabolism by providing a safe and accurate way to track the fate of specific molecules in vivo[2]. Key applications for labeled DHA include:

Pharmacokinetic and Bioavailability Studies

Stable isotope-labeled DHA (e.g., ¹³C-DHA) is used to trace the journey of dietary DHA from ingestion to tissue incorporation. By administering a known dose of labeled DHA and subsequently analyzing its concentration in various biological compartments (plasma, red blood cells, tissues) over time, researchers can determine its bioavailability, absorption kinetics, and distribution[4][5].

Studies in rats using [¹³C]DHA administered as triglycerides showed rapid incorporation into lipoprotein triglycerides and unesterified fatty acids, peaking at 3 hours post-ingestion[4]. In humans, after ingesting [¹³C]DHA in phosphatidylcholine, the label first appeared in plasma non-esterified fatty acids and triglycerides, with a maximal appearance at 6 hours[5]. The chemical form of ingested DHA significantly impacts its absorption kinetics[5][6][7]. These tracer studies are crucial for evaluating the efficacy of different DHA formulations and delivery systems, such as triacylglycerols (TAG), phospholipids (B1166683) (PL), or monoacylglycerols (MAG)[7][8].

Metabolic Fate and Flux Analysis

Metabolic flux analysis (MFA) uses stable isotope tracers to quantify the rates of metabolic reactions within a biological network[9][10]. Labeled DHA allows researchers to track its conversion into other biologically active molecules. A primary metabolic fate is the retroconversion of DHA to eicosapentaenoic acid (EPA; 20:5n-3)[11][12]. In vitro studies with ¹³C-DHA in human cell lines have shown that retroconversion to EPA is a major metabolic route, particularly in non-neuronal cells, and significantly exceeds the elongation of DHA to tetracosahexaenoic acid (24:6n-3)[11].

These studies are vital for understanding how DHA supplementation influences the broader omega-3 fatty acid pool and the production of downstream signaling molecules, including specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are critical for resolving inflammation.

Internal Standard for Accurate Quantification

In the field of lipidomics, accurate and precise quantification of endogenous lipids is essential. Isotope dilution mass spectrometry is the gold standard for this purpose. Deuterated DHA (e.g., DHA-d₅) is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods[13][14].

Because the deuterated standard has a higher mass, it can be distinguished from the endogenous, unlabeled DHA. However, its chemical and physical properties, such as extraction efficiency and ionization response in the mass spectrometer, are nearly identical to the analyte of interest[14]. By adding a known amount of the deuterated internal standard to a sample before processing, any sample loss or variation in instrument response can be corrected for, leading to highly accurate quantification of the endogenous DHA concentration[13][14][15].

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from various studies utilizing stable isotope-labeled DHA.

Table 1: Pharmacokinetic Parameters and Tissue Half-Life of Labeled DHA

| Organism | Labeled DHA Form | Tissue/Compartment | Parameter | Value | Citation |

| Rat | [¹³C]DHA-Triglyceride | Plasma (VLDL-Chylomicron-TG) | Tmax | 3 hours | [4] |

| Human | [¹³C]DHA-Phosphatidylcholine | Plasma (NEFA & TG) | Tmax | 6 hours | [5] |

| Human | [¹³C]DHA-Phosphatidylcholine | Plasma (LPC) | Time to Plateau | 6 hours | [5] |

| Human | [¹³C]DHA-Phosphatidylcholine | Plasma (PC & PE) | Time to Plateau | 9 hours | [5] |

| Mouse | ¹³C-enriched DHA | Brain | Half-life | 46 days | [16][17] |

| Mouse | ¹³C-enriched DHA | Liver | Half-life | 7.2 days | [16][17] |

| Mouse | ¹³C-enriched DHA | Plasma | Half-life | 6.4 days | [16][17] |

| Mouse | ¹³C-enriched DHA | Red Blood Cells (RBC) | Half-life | 19.5 days | [16][17] |

| Mouse | ¹³C-enriched DHA | Heart | Half-life | 10.5 days | [16][17] |

Tmax: Time to maximum concentration; VLDL: Very-low-density lipoprotein; TG: Triglyceride; NEFA: Non-esterified fatty acid; LPC: Lysophosphatidylcholine; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.

Table 2: Metabolic Conversion Rates of Labeled Fatty Acids

| System | Labeled Precursor | Product | n-6/n-3 Ratio | Conversion Rate | Citation |

| HepG2 Cells | [¹³C]ALA | [¹³C]EPA | 1:1 | 17% of recovered [¹³C]ALA | [18] |

| HepG2 Cells | [¹³C]ALA | [¹³C]DHA | 1:1 | 0.7% of recovered [¹³C]ALA | [18] |

| Human (in vivo) | [d₄]18:3n-3 (ALA) | [d₄]20:5n-3 (EPA) | High DHA Diet | 76% reduction vs. low DHA | [19] |

| Human (in vivo) | [d₄]18:3n-3 (ALA) | [d₄]22:6n-3 (DHA) | High DHA Diet | 88% reduction vs. low DHA | [19] |

| Human (in vivo) | [d₂]18:2n-6 (LA) | [d₂]20:4n-6 (ARA) | High DHA Diet | 72% reduction vs. low DHA | [19] |

ALA: Alpha-linolenic acid; EPA: Eicosapentaenoic acid; DHA: Docosahexaenoic acid; LA: Linoleic acid; ARA: Arachidonic acid.

Experimental Protocols

This section outlines a generalized protocol for an in vivo tracer study designed to assess the pharmacokinetics and metabolism of orally administered ¹³C-DHA.

Protocol: In Vivo Oral Tracer Study Using ¹³C-DHA

1. Objective: To determine the absorption, distribution, and metabolic fate of a single oral dose of uniformly labeled ¹³C-DHA ([U-¹³C]DHA) in a rodent model.

2. Materials:

-

[U-¹³C]DHA (commonly formulated in triglyceride or ethyl ester form).

-

Experimental animals (e.g., male Sprague-Dawley rats, fasted overnight).[20]

-

Vehicle for oral gavage (e.g., corn oil).

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Anesthetic and surgical tools for tissue collection.

-

Lipid extraction solvents (e.g., chloroform, methanol).[21]

-

Internal standards for quantification (e.g., deuterated fatty acids).

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

3. Procedure:

-

Baseline Sampling: Collect a baseline blood sample (T=0) from the tail vein prior to administration of the tracer.[20]

-

Tracer Administration: Administer a single oral bolus of [U-¹³C]DHA in the vehicle via gavage. The dose will depend on the study's specific aims.

-

Time-Course Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 3, 6, 9, 12, 24, 48, and 72 hours).[5]

-

Sample Processing: Immediately after collection, centrifuge blood samples to separate plasma and red blood cells. Store all samples at -80°C until analysis.[20]

-

Terminal Tissue Collection: At the final time point, euthanize animals and harvest key tissues (e.g., liver, brain, adipose tissue, heart). Flash-freeze tissues in liquid nitrogen and store at -80°C.

-

Lipid Extraction: Perform a total lipid extraction from plasma, red blood cells, and homogenized tissues, typically using a Folch or Bligh-Dyer method.[21][22][23] Add deuterated internal standards prior to extraction for quantitative analysis.

-

Sample Derivatization: Convert fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to measure the isotopic enrichment of DHA and its metabolites.[20] The instrument detects the mass-to-charge ratio of the ions, allowing for the differentiation between unlabeled (e.g., ¹²C-DHA) and labeled (¹³C-DHA) species.

-

Data Analysis: Calculate the concentration and isotopic enrichment of ¹³C-DHA in each lipid pool over time. Use this data to model pharmacokinetic parameters like Cmax, Tmax, and half-life, and to quantify conversion to other fatty acids.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

References

- 1. Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood compartmental metabolism of docosahexaenoic acid (DHA) in humans after ingestion of a single dose of [(13)C]DHA in phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The single-dose kinetics of [1-14C]-labelled EPA and DHA, administered to male rats as TAG, phosphatidylcholine (PC), and lyso-phosphatidylcholine (LPC), is structurally similar across lipid forms and can be described using the same compartmental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability of EPA and DHA in humans - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 11. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Retroconversion is a minor contributor to increases in eicosapentaenoic acid following docosahexaenoic acid feeding as determined by compound specific isotope analysis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texilajournal.com [texilajournal.com]

- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of dietary docosahexaenoic acid on desaturation and uptake in vivo of isotope-labeled oleic, linoleic, and linolenic acids by male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]

- 23. Lipid Extraction and Sample Preservation Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, providing highly accurate and precise quantification of analytes within complex matrices. Regarded as a primary ratio method by the International System of Units (SI), its power lies in the use of an isotopically labeled internal standard, which corrects for sample loss during preparation and analysis, thus ensuring exceptional reliability.[1] This guide delves into the core principles of IDMS, provides detailed experimental protocols, and illustrates its application in crucial areas of research and drug development.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental concept of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte of interest, known as the "spike" or internal standard, to a sample.[2] This internal standard is chemically identical to the endogenous analyte but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).

Following the addition of the spike, the sample is homogenized to ensure complete equilibration between the native analyte and the labeled standard. The sample then undergoes preparation and analysis by mass spectrometry. The mass spectrometer distinguishes and independently measures the signals from the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio.[3] By determining the ratio of the signal intensities, the precise concentration of the analyte in the original sample can be calculated, irrespective of sample loss during the analytical process.[4]

Experimental Workflow: A Generalized Approach

The experimental workflow in Isotope Dilution Mass Spectrometry follows a structured sequence of steps designed to ensure accuracy and precision. This process, from sample receipt to final data analysis, is critical for reliable quantification.

Key Experiment: Therapeutic Drug Monitoring of Tacrolimus (B1663567)

The immunosuppressive drug tacrolimus has a narrow therapeutic window, making precise quantification in whole blood essential for patient safety and efficacy. IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[5][6]

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This protocol outlines a validated method for the determination of tacrolimus concentrations in human whole blood using LC-IDMS/MS.

1. Materials and Reagents:

-

Tacrolimus certified reference material

-

¹³C,²H₄-Tacrolimus (or other suitable isotopically labeled internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Zinc Sulfate (for protein precipitation)

-

Human whole blood (drug-free for calibration standards and quality controls)

2. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of tacrolimus and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of tacrolimus working solutions by serial dilution of the stock solution to create calibration standards. Prepare a working IS solution (e.g., 50 ng/mL) by diluting the IS stock solution.

3. Sample Preparation:

-

To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and cell lysis.

-

Add 200 µL of a protein precipitation reagent (e.g., methanol containing 0.1 M zinc sulfate) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate tacrolimus from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tacrolimus: e.g., m/z 821.5 -> 768.5 (Ammonium adduct)[7]

-

Internal Standard (¹³C,²H₄-Tacrolimus): e.g., m/z 826.5 -> 773.5

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard.

-

Calculate the peak area ratio of tacrolimus to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of tacrolimus in the patient samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: A Representative Calibration Curve

The following table presents a typical dataset for the quantification of tacrolimus using IDMS.

| Sample Type | Nominal Concentration (ng/mL) | Peak Area (Tacrolimus) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| Calibrator 1 | 1.0 | 15,234 | 301,567 | 0.0505 | 1.01 | 101.0 |

| Calibrator 2 | 2.5 | 38,085 | 302,112 | 0.1261 | 2.52 | 100.8 |

| Calibrator 3 | 5.0 | 76,543 | 303,456 | 0.2522 | 5.04 | 100.8 |

| Calibrator 4 | 10.0 | 151,987 | 301,890 | 0.5035 | 9.97 | 99.7 |

| Calibrator 5 | 20.0 | 304,567 | 302,345 | 1.0073 | 20.15 | 100.8 |

| Calibrator 6 | 30.0 | 455,123 | 301,987 | 1.5071 | 29.84 | 99.5 |

| QC Low | 3.0 | 45,890 | 302,567 | 0.1517 | 3.03 | 101.0 |

| QC Mid | 15.0 | 228,765 | 303,123 | 0.7547 | 15.09 | 100.6 |

| QC High | 25.0 | 380,123 | 302,876 | 1.2550 | 24.85 | 99.4 |

| Patient Sample | - | 182,345 | 302,456 | 0.6029 | 12.06 | - |

Application in Drug Development: Elucidating Signaling Pathways

IDMS is a powerful tool in drug development for understanding how therapeutics modulate cellular signaling pathways. Targeted proteomics using IDMS allows for the precise quantification of key proteins and their post-translational modifications, such as phosphorylation, providing critical insights into drug efficacy and mechanism of action.[8]

The mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer.[8] IDMS-based proteomics can be used to quantify changes in the phosphorylation status of key downstream effectors of mTOR, such as S6 Kinase (S6K) and 4E-BP1, in response to drug treatment.

By using isotopically labeled peptide standards for key phosphopeptides of S6K1 and 4E-BP1, researchers can accurately quantify changes in their phosphorylation levels upon treatment with an mTOR inhibitor. This provides a direct measure of the drug's target engagement and downstream pathway modulation.

Conclusion

Isotope Dilution Mass Spectrometry is an indispensable tool in modern research and drug development. Its ability to deliver highly accurate and precise quantitative data makes it the method of choice for applications ranging from therapeutic drug monitoring to the detailed investigation of complex biological pathways. By adhering to rigorous experimental protocols and leveraging the power of isotopically labeled internal standards, scientists can generate reliable data to advance our understanding of biology and accelerate the development of new medicines.

References

- 1. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Quantitative mass spectrometry-based techniques for clinical use: Biomarker identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tecan.com [tecan.com]

- 6. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitation of tacrolimus in whole blood using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Lipidomics using DHA-EE-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of the analyte of interest, which is not naturally present in the sample and exhibits similar chemical and physical properties to the endogenous lipids being measured.

This application note details the use of docosahexaenoic acid-ethyl ester-d5 (DHA-EE-d5) as a robust internal standard for the quantitative analysis of lipids, particularly fatty acids and their esters, in complex biological matrices such as plasma. DHA is a critical omega-3 polyunsaturated fatty acid with well-documented roles in neuroinflammation, membrane structure, and cellular signaling. The ethyl ester form provides a stable compound that can be easily spiked into samples prior to extraction, while the deuterium (B1214612) labeling allows for clear differentiation from endogenous, non-labeled lipids by mass spectrometry.

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting total lipids from plasma samples.

Materials:

-

Plasma samples

-

DHA-EE-d5 internal standard solution (1 mg/mL in ethanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Spike the plasma with 10 µL of the DHA-EE-d5 internal standard solution to achieve a final concentration of 100 ng per sample. The optimal concentration may need to be adjusted based on the expected levels of endogenous lipids.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for the analytical method (e.g., 100 µL of methanol:toluene 9:1 v/v for LC-MS analysis).

LC-MS/MS Analysis of Fatty Acid Ethyl Esters

This protocol provides a general method for the analysis of fatty acid ethyl esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Re-equilibrate at 30% B

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the DHA-EE-d5 internal standard. A representative transition for DHA-EE-d5 would be m/z 358.3 → 67.1.

Data Presentation

The following tables summarize the expected performance characteristics of a quantitative lipidomics method using DHA-EE-d5 as an internal standard.

Table 1: Method Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Palmitic Acid Ethyl Ester | 1 - 1000 | >0.995 |

| Oleic Acid Ethyl Ester | 1 - 1000 | >0.995 |

| Linoleic Acid Ethyl Ester | 1 - 1000 | >0.995 |

| Docosahexaenoic Acid Ethyl Ester | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 5 | < 10 | < 15 | 90 - 110 |

| Mid QC | 100 | < 10 | < 15 | 90 - 110 |

| High QC | 800 | < 10 | < 15 | 90 - 110 |

Table 3: Lipid Extraction Recovery

| Lipid Class | Extraction Method | Recovery (%) |

| Free Fatty Acids | Modified Folch | 92 ± 5 |

| Phosphatidylcholines | Modified Folch | 95 ± 4 |

| Triacylglycerols | Modified Folch | 91 ± 6 |

Visualizations

Caption: A typical experimental workflow for lipidomics analysis.

Application Note and Protocol for the Quantification of Docosahexaenoic Acid (DHA) Ethyl Ester by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid crucial for various physiological functions, particularly in neural and retinal tissues. Its ethyl ester form is a common component in pharmaceutical formulations and dietary supplements. Accurate quantification of DHA ethyl ester in biological matrices and pharmaceutical products is vital for pharmacokinetic studies, quality control, and formulation development. This document provides a detailed protocol for the quantification of DHA ethyl ester using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of DHA ethyl ester from other matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is employed for the extraction of DHA ethyl ester from human plasma.[1][2]

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (HPLC grade)

-

Internal Standard (IS) solution (e.g., D5-labeled DHA ethyl ester)

-

Vortex mixer

-

Centrifuge (capable of 4°C and >10,000 x g)

-

HPLC vials

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | 1.0 mM Ammonium Acetate in Water[1] or 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Methanol[1] or Acetonitrile[5] |

| Gradient Elution | A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte. A typical gradient might be: 0-1 min: 20% B 1-5 min: 20-95% B 5-7 min: 95% B 7.1-9 min: 20% B (re-equilibration) |

| Flow Rate | 0.2 - 0.5 mL/min[1][4] |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

Parameters:

| Parameter | Recommended Conditions |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in positive mode[1][2] or Electrospray Ionization (ESI) in negative mode.[5] |

| Ionization Mode | Positive or Negative |

| MRM Transitions | The specific precursor and product ions for DHA ethyl ester need to be determined by infusing a standard solution. A possible transition in positive mode could be based on the neutral loss of ethanol (B145695) (m/z 46) or ethene (m/z 28) from the protonated molecule.[3] For DHA ethyl ester (MW: 356.5 g/mol ), the protonated molecule [M+H]+ would be at m/z 357.5. |

| Gas Temperatures | Optimized based on the instrument manufacturer's recommendations. |

| Collision Gas | Argon |

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for DHA ethyl ester quantification.

| Parameter | Typical Value |

| Linearity Range | 2.50 - 2500 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 2.50 ng/mL[2] |

Pharmacokinetic Data Example

The method can be successfully applied to pharmacokinetic studies. For instance, after oral administration of omega-3-acid ethyl esters, the following parameters for DHA ethyl ester in healthy volunteers have been reported:

| Pharmacokinetic Parameter | Reported Value (Mean ± SD) |

| Cmax | 1596 ± 476 ng/mL[1][2] |

| AUC | 4369 ± 1680 ng/mL·h[1][2] |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of DHA ethyl ester by LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as sensitive and specific biomarkers for monitoring alcohol consumption and are implicated in alcohol-induced organ damage. Accurate and reliable quantification of FAEEs in biological matrices is crucial for clinical diagnostics, forensic toxicology, and research in alcohol-related pathologies. This application note provides a detailed protocol for the analysis of FAEEs using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

Principle

This method involves the extraction of FAEEs from a biological sample, followed by separation, identification, and quantification using GC-MS. The gas chromatograph separates the volatile FAEEs based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for highly specific identification and quantification. An internal standard is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation (Human Whole Blood)

This protocol is adapted from a modified liquid-liquid extraction method.[1]

Materials:

-

Human whole blood

-

Hexane (B92381) (GC grade)

-

Internal Standard (IS): Ethyl heptadecanoate solution (concentration to be optimized based on expected FAEE levels)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Pipette 200 µL of human whole blood into a clean glass test tube.

-

Add a known amount of the internal standard, ethyl heptadecanoate.

-

Add 1 mL of hexane to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the FAEEs into the organic layer.

-

Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean GC vial.